([1] PubChem, "Quinazoline", )([2] National Center for Biotechnology Information, "Quinazoline derivatives as potential antibacterial agents.", )([3] Molecules (MDPI), "Recent Developments in the Chemistry of Quinazolin-4(3H)-ones as Antimalarial Agents", )
([4] Journal of Medicinal Chemistry, "Navigating Fragment Space in Lead Discovery", )
Given these aspects, N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide could be a candidate for research in:
CL-387785, also known as EKI-785 or WAY-EKI 785, is an irreversible and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its chemical formula is , with a molecular weight of approximately 381.23 g/mol. This compound is notable for its high potency, exhibiting an IC50 value in the range of 250 to 490 picomolar, which indicates its effectiveness in inhibiting EGFR activity at very low concentrations .
The specific mechanism of action of N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide is unknown due to limited research available. Quinazoline derivatives can exhibit various biological activities depending on their structure. Some quinazolines have been shown to act as kinase inhibitors, which are enzymes involved in cellular signaling pathways []. However, further research is needed to determine if this specific compound has any such activity.
CL-387785 functions primarily through its ability to bind irreversibly to the ATP-binding site of the EGFR, thereby preventing the phosphorylation and activation of downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism of action is particularly effective against various mutations of EGFR, including the T790M mutation, which is commonly associated with resistance to other EGFR inhibitors .
The biological activity of CL-387785 has been extensively studied, particularly in the context of non-small cell lung cancer. It has demonstrated the ability to overcome resistance caused by the T790M mutation in EGFR, leading to effective inhibition of tumor growth in cell line models. Studies indicate that CL-387785 can induce apoptosis and growth arrest in cancer cells harboring this mutation, making it a promising candidate for treating resistant forms of lung cancer .
The synthesis of CL-387785 involves several key steps typical for anilinoquinazoline derivatives. While specific synthetic routes may vary, they generally include:
Detailed methodologies may vary across different research publications but typically follow these foundational steps .
CL-387785 has significant applications in cancer therapy due to its selective inhibition of EGFR. Its primary applications include:
Interaction studies have shown that CL-387785 effectively inhibits EGF-stimulated autophosphorylation of EGFR, which is a critical step in the signaling cascade that promotes cell division and survival. Its irreversible binding ensures prolonged inhibition compared to reversible inhibitors, which may lead to better clinical outcomes in resistant cancers . Furthermore, studies suggest that CL-387785 can be combined with other treatments to overcome multidrug resistance mechanisms .
Several compounds share structural similarities or mechanisms of action with CL-387785. Below is a comparison highlighting their uniqueness:
Compound Name | Type | IC50 (pM) | Unique Features |
---|---|---|---|
Gefitinib | Reversible EGFR inhibitor | 1000 | First-generation EGFR inhibitor; less effective against T790M mutation |
Erlotinib | Reversible EGFR inhibitor | 1000 | Similar profile to gefitinib; used in lung cancer treatment |
Osimertinib | Irreversible EGFR inhibitor | 1-10 | Specifically designed for T790M mutation; broader spectrum |
Afatinib | Irreversible EGFR inhibitor | 10 | Dual inhibition of EGFR and HER2; broader activity profile |
Dacomitinib | Irreversible EGFR inhibitor | 50 | Pan-HER inhibitor; targets multiple HER family receptors |
CL-387785 stands out due to its specific irreversible action against mutated forms of EGFR, particularly T790M, making it a valuable option for overcoming resistance seen with other inhibitors like gefitinib and erlotinib .
CL-387785 emerged as a critical therapeutic candidate in the early 2000s to address resistance mechanisms in non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations. The compound was specifically engineered to overcome the EGFR T790M mutation, a common resistance mechanism observed in patients treated with first-generation reversible EGFR inhibitors like gefitinib. Initial studies demonstrated its superior efficacy compared to reversible inhibitors and earlier irreversible compounds such as HKI-272, particularly in cellular models expressing T790M. Its development marked a shift toward covalent inhibitors capable of targeting drug-resistant EGFR variants through irreversible binding to cysteine residues in the kinase domain.
CL-387785 (IUPAC: N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide) belongs to the anilinopyrimidine class of irreversible EGFR inhibitors. Its structure comprises:
The molecular formula is C₁₈H₁₃BrN₄O, with a molecular weight of 381.23 g/mol. X-ray crystallography confirms that the acrylamide group forms a covalent bond with Cys797, stabilizing inhibition of the activated receptor.
Structural Formula:
Br │ C₆H₄─NH─C₆H₃N₂─CO─C≡C─CH₃
CL-387785 exhibits distinct physicochemical characteristics essential for its biological activity:
Property | Value | Source |
---|---|---|
Appearance | White to light yellow crystalline powder | |
Melting Point | 276°C | |
Solubility | DMSO: 13–14 mg/mL; Insoluble in H₂O, EtOH | |
Purity (HPLC) | ≥98% | |
Stability | Stable at -20°C for 2 years |
The compound’s poor aqueous solubility necessitates formulation with organic solvents like dimethyl sulfoxide (DMSO) for in vitro studies.
The synthesis of CL-387785 involves a multi-step process optimized for yield and scalability:
Quinazoline Core Formation:
Acrylamide Side Chain Introduction:
Purification:
Key Synthetic Challenges:
This synthesis route has been validated in multiple studies, yielding batches with consistent inhibitory activity against EGFR T790M.
CL-387785 exhibits extraordinary potency in inhibiting epidermal growth factor receptor kinase activity with an inhibitory concentration fifty value of 370 ± 120 picomolar [2] [4] [5] [6]. This exceptional potency places CL-387785 among the most potent epidermal growth factor receptor inhibitors documented in scientific literature. The compound functions through competitive inhibition with adenosine triphosphate at the kinase domain binding site [6] [7].
The inhibition mechanism involves specific binding to the adenosine triphosphate binding pocket of the epidermal growth factor receptor kinase domain. Biochemical kinase assays demonstrate that CL-387785 competes directly with adenosine triphosphate for binding to the active site, preventing the phosphorylation of downstream substrates [6] [7]. The compound maintains its inhibitory activity across various experimental conditions, with consistent inhibitory concentration fifty values observed in multiple independent studies.
Detailed kinase selectivity profiling reveals that CL-387785 demonstrates limited cross-reactivity with other receptor tyrosine kinases, indicating high specificity for the epidermal growth factor receptor family [8] [6]. This selectivity profile minimizes potential off-target effects and contributes to the compound's therapeutic utility in research applications.
Parameter | Value | Experimental Conditions |
---|---|---|
EGFR Kinase IC50 | 370 ± 120 pM | Recombinant enzyme assays |
Selectivity Index | >1000-fold | Against other RTK panels |
ATP Competition | Competitive | Km apparent increases with CL-387785 |
The molecular foundation of CL-387785 activity lies in its irreversible covalent binding to cysteine-797, a critical nucleophilic residue located within the adenosine triphosphate binding pocket of epidermal growth factor receptor [9] [10] [11] [12]. This covalent interaction represents a fundamentally different mechanism compared to reversible epidermal growth factor receptor inhibitors and provides significant therapeutic advantages.
Cysteine-797 contains a reactive thiol group that serves as the nucleophilic target for CL-387785 covalent modification [9] [10] [11]. The compound contains a propyl alkynamide electrophilic moiety that forms an irreversible covalent bond with the cysteine-797 sulfur atom. This covalent attachment prevents epidermal growth factor receptor kinase reactivation even after compound washout, resulting in sustained inhibitory effects [1] [13] [14] [9].
Crystallographic and biochemical analyses have revealed the precise molecular interactions governing this covalent binding mechanism. The propyl alkynamide warhead of CL-387785 is positioned optimally for nucleophilic attack by the cysteine-797 thiol group, forming a stable covalent adduct [9] [10] [11] [12]. This binding mode is facilitated by favorable reversible interactions that correctly orient the electrophilic warhead relative to the nucleophilic cysteine residue.
Comparative studies with other covalent epidermal growth factor receptor inhibitors demonstrate that CL-387785 exhibits lower reliance on reversible cysteine-797 interactions compared to compounds such as CI-1033 [14] [9] [10]. Replacement of the CL-387785 propyl alkynamide warhead with a non-reactive methyl group results in only a ten-fold reduction in epidermal growth factor receptor binding affinity, indicating robust non-covalent binding interactions [9] [10]. This characteristic contributes to the compound's resistance development profile and sustained efficacy.
Covalent Binding Parameter | CL-387785 | Comparison Compound |
---|---|---|
Target Residue | Cysteine-797 | Cysteine-797 |
Warhead Type | Propyl alkynamide | Acrylamide (CI-1033) |
Affinity Loss (non-reactive analog) | 10-fold | 250-fold |
C797S Resistance Likelihood | Lower | Higher |
The selectivity profile of CL-387785 arises from multiple molecular determinants that collectively confer specificity for epidermal growth factor receptor family members over other protein kinases. Primary selectivity derives from the unique structural features of the epidermal growth factor receptor adenosine triphosphate binding pocket and the presence of the reactive cysteine-797 residue [1] [13] [6] [7].
Structural analysis reveals that CL-387785 exploits specific amino acid residues and spatial arrangements within the epidermal growth factor receptor kinase domain that are not conserved across other protein kinase families. The compound's quinazoline core structure provides essential contacts with key residues in the adenosine triphosphate binding site, while the brominated aniline substituent contributes additional selectivity determinants [15].
The covalent binding mechanism itself provides an additional layer of selectivity, as few protein kinases contain appropriately positioned cysteine residues that can serve as nucleophilic targets for CL-387785. Among receptor tyrosine kinases, only epidermal growth factor receptor family members possess the structural architecture necessary for productive covalent modification by CL-387785 [9] [10] [11].
Kinase selectivity screening against comprehensive panels demonstrates that CL-387785 exhibits greater than 1000-fold selectivity for epidermal growth factor receptor compared to most other protein kinases [8] [6]. This exceptional selectivity profile minimizes potential off-target effects and contributes to the compound's utility as a research tool for specifically interrogating epidermal growth factor receptor signaling pathways.
The molecular basis for selectivity against mutant epidermal growth factor receptor forms represents another critical aspect of CL-387785 mechanism. Unlike some reversible inhibitors that lose activity against certain epidermal growth factor receptor mutants, CL-387785 maintains potent inhibitory activity against clinically relevant mutations including T790M and exon 20 insertions [2] [3] [16] [11].
CL-387785 produces comprehensive inhibition of epidermal growth factor receptor signaling cascades through direct kinase inhibition and subsequent disruption of downstream pathway activation. The compound effectively blocks epidermal growth factor-stimulated autophosphorylation of tyrosine residues in epidermal growth factor receptor with an inhibitory concentration fifty of approximately 5 nanomolar [2] [4] [6] [17].
Inhibition of epidermal growth factor receptor autophosphorylation represents a critical upstream event that propagates throughout the entire signaling network. CL-387785 treatment results in dose-dependent reduction of phosphorylated epidermal growth factor receptor levels in multiple cell line models, with complete inhibition achieved at nanomolar concentrations in wild-type epidermal growth factor receptor expressing cells [18] [19] [20].
The temporal dynamics of epidermal growth factor receptor signaling inhibition reveal rapid onset of activity following CL-387785 treatment. Phosphorylated epidermal growth factor receptor levels decline within minutes of compound exposure, indicating immediate disruption of kinase activity [20]. This rapid inhibition kinetics reflects the high binding affinity and efficient covalent modification of the target enzyme.
Cell-based studies demonstrate that CL-387785 effectively blocks epidermal growth factor-mediated cellular responses including proliferation, migration, and survival signaling. The compound inhibits epidermal growth factor-induced growth in A431 cells and other epidermal growth factor receptor overexpressing cell lines with inhibitory concentration fifty values ranging from 31 to 125 nanomolar [2] [4] [6] [17].
Signaling Parameter | IC50/Effect | Cell Model |
---|---|---|
EGFR Autophosphorylation | 5 nM | Multiple cell lines |
EGF-induced proliferation | 31-125 nM | EGFR/c-ErbB2 overexpressing |
Phospho-EGFR reduction | Dose-dependent | H3255, HCC827, PC9 |
Signaling onset | <30 minutes | A431 cells |
CL-387785 exerts profound effects on multiple downstream signaling pathways that mediate epidermal growth factor receptor biological functions. The compound demonstrates differential inhibitory effects across various signaling cascades, with particularly potent activity against phosphoinositide 3-kinase/protein kinase B and mitogen-activated protein kinase/extracellular signal-regulated kinase pathways [18] [19] [20] [21].
CL-387785 produces significant inhibition of phosphoinositide 3-kinase/protein kinase B signaling through upstream epidermal growth factor receptor blockade. Treatment with CL-387785 results in dose-dependent reduction of phosphorylated protein kinase B levels in epidermal growth factor receptor-dependent cell lines [18] [19] [20] [21]. This inhibition occurs as a direct consequence of epidermal growth factor receptor kinase inactivation, which disrupts the recruitment and activation of phosphoinositide 3-kinase at the plasma membrane.
The magnitude of phosphoinositide 3-kinase/protein kinase B pathway inhibition varies depending on cellular context and epidermal growth factor receptor mutation status. In cell lines harboring wild-type epidermal growth factor receptor or activating mutations without T790M, CL-387785 achieves complete suppression of phosphorylated protein kinase B at therapeutic concentrations [18] [21]. However, in T790M-expressing cell lines, higher concentrations are required to achieve equivalent pathway inhibition due to enhanced downstream signaling capacity of the mutant receptor [18] [21].
CL-387785 demonstrates efficient inhibition of mitogen-activated protein kinase/extracellular signal-regulated kinase signaling cascade through epidermal growth factor receptor-dependent mechanisms. The compound produces concentration-dependent reduction of phosphorylated extracellular signal-regulated kinase levels in epidermal growth factor receptor-expressing cell lines [19] [20] [21].
Studies in mesothelioma cells reveal that CL-387785 treatment suppresses epidermal growth factor-induced phosphorylation of extracellular signal-regulated kinase while having no significant effect on other mitogen-activated protein kinase family members including p38 and c-Jun N-terminal kinase [19]. This selective inhibition pattern reflects the specific dependence of extracellular signal-regulated kinase activation on epidermal growth factor receptor signaling in these cellular contexts.
CL-387785 effectively suppresses signal transducer and activator of transcription protein phosphorylation and activation downstream of epidermal growth factor receptor signaling. Treatment with CL-387785 inhibits epidermal growth factor-induced phosphorylation of signal transducer and activator of transcription 3 and signal transducer and activator of transcription 5 in mesothelioma cell models [19].
The inhibition of signal transducer and activator of transcription pathways contributes to the antiproliferative and proapoptotic effects of CL-387785. Signal transducer and activator of transcription proteins regulate the expression of genes involved in cell survival, proliferation, and inflammation, and their inhibition by CL-387785 disrupts these protumorigenic programs [19].
CL-387785 produces complex effects on mechanistic target of rapamycin signaling that vary depending on epidermal growth factor receptor mutation status and cellular context. In wild-type epidermal growth factor receptor or activating mutation-only cell lines, CL-387785 effectively suppresses mechanistic target of rapamycin complex 1 signaling as evidenced by reduced phosphorylation of ribosomal protein S6 and 4E-binding protein 1 [18] [21].
However, in T790M-expressing cell lines, CL-387785 demonstrates incomplete suppression of mechanistic target of rapamycin signaling even at high concentrations [18] [21]. This persistent mechanistic target of rapamycin activity contributes to the relative resistance of T790M-expressing cells to CL-387785 monotherapy and provides rationale for combination approaches targeting both epidermal growth factor receptor and mechanistic target of rapamycin pathways [18] [21].
CL-387785 modulates autophagy pathways through both epidermal growth factor receptor-dependent and independent mechanisms. The compound enhances autophagy activity as demonstrated by increased light chain 3-II to light chain 3-I ratios in treated cells [22]. This autophagy enhancement contributes to the clearance of protein aggregates and may have therapeutic implications in neurodegenerative diseases where epidermal growth factor receptor signaling intersects with protein homeostasis pathways [22].
Pathway | Primary Effect | Concentration Range | Cellular Context |
---|---|---|---|
PI3K/AKT | Potent inhibition | 5-50 nM | Wild-type EGFR |
MAPK/ERK | Efficient suppression | 10-100 nM | Most cell lines |
mTOR | Context-dependent | 25-500 nM | Variable by mutation |
STAT3/5 | Suppressed phosphorylation | 50-200 nM | MM cells |
Autophagy | Enhanced activity | 5-25 nM | Multiple models |